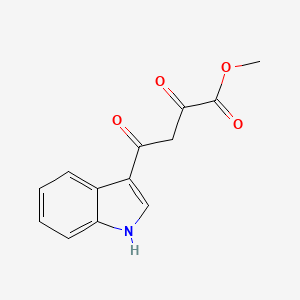

1-(4-bromophenyl)-N,N-dimethylethanamine

Overview

Description

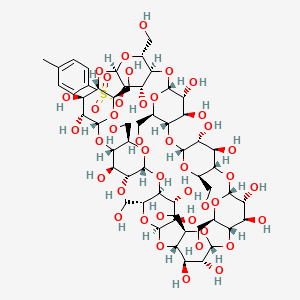

1-(4-bromophenyl)-N,N-dimethylethanamine is a compound that can be related to various research areas, including the development of serotonin transporter ligands, the study of regioisomeric compounds with potential psychoactive effects, and the synthesis of herbicides and other organic materials with specific properties. Although the exact compound is not directly studied in the provided papers, related compounds with bromophenyl groups and N,N-dimethyl substitutions are extensively explored.

Synthesis Analysis

The synthesis of related compounds involves the use of commercially available precursor materials and standard chemical reactions. For instance, the synthesis of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives involves substituting on the phenylthiophenyl core structure to explore binding affinity to the human brain serotonin transporter . Another example is the synthesis of a novel class of herbicides, where N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine is synthesized and confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-bromophenyl)-N,N-dimethylethanamine is often determined using spectroscopic techniques and computational methods. For example, the molecular structure of an organic nonlinear optical material with a bromophenyl group was analyzed using FT-IR, FT-Raman, NMR, and UV spectrometry, supported by density functional theory calculations . The crystal and molecular structure of a diphenyltin bromide derivative was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving bromophenyl and N,N-dimethyl groups can lead to the formation of compounds with significant biological activity or specific physical properties. For instance, the halogenated benzylamine derivatives mentioned earlier are synthesized to act as ligands for the serotonin transporter, which could be used in PET imaging . The herbicidal activity of the synthesized benzylamine derivative is assessed under greenhouse conditions, indicating its potential for weed control in winter oilseed rape .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with bromophenyl and N,N-dimethyl groups are characterized by various analytical techniques. The gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines provides insights into their potential as designer drugs . The crystal structure analysis of related compounds helps in understanding the intermolecular interactions and the stability of the molecular assemblies .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Related compounds have been shown to interfere with the normal function of specific target proteins .

Pharmacokinetics

The compound’s molecular weight (199045) and structure suggest that it may have reasonable bioavailability .

Result of Action

Related compounds have been shown to have antimicrobial properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-bromophenyl)-N,N-dimethylethanamine. For instance, the compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Safety and Hazards

Future Directions

properties

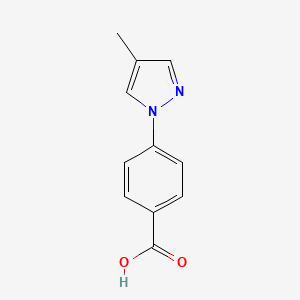

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNJWUBNQZOPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-N,N-dimethylethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

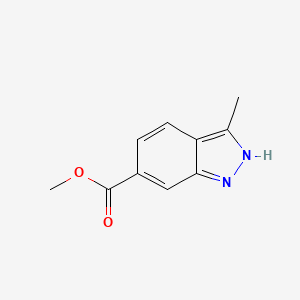

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

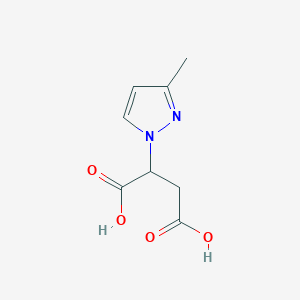

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)